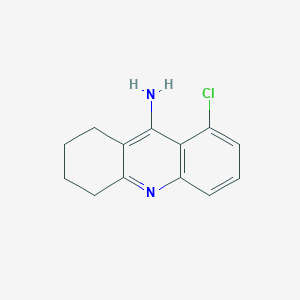

8-Chloro-1,2,3,4-tetrahydroacridin-9-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

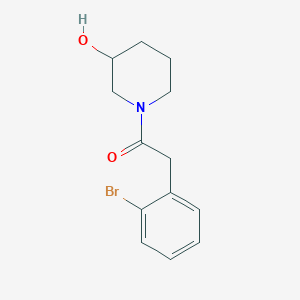

8-Chloro-1,2,3,4-tetrahydroacridin-9-amine is a chemical compound with the molecular formula C13H13ClN2 . It is related to 1,2,3,4-tetrahydroacridin-9-amine, which is a well-known cholinesterase inhibitor commonly used in pharmacological studies .

Synthesis Analysis

The synthesis of 8-Chloro-1,2,3,4-tetrahydroacridin-9-amine and related compounds has been reported in several studies . For example, one study described the design, synthesis, and evaluation of a library of substituted tetrahydroacridin-9-amine derivatives as dual cholinesterase and amyloid aggregation inhibitors .Molecular Structure Analysis

The molecular structure of 8-Chloro-1,2,3,4-tetrahydroacridin-9-amine consists of a tetrahydroacridine ring with an amine group at the 9 position and a chlorine atom at the 8 position .Chemical Reactions Analysis

In terms of chemical reactions, 8-Chloro-1,2,3,4-tetrahydroacridin-9-amine is related to compounds that have been evaluated for their anti-cholinesterase and anti-monoamine oxidase activities . These compounds have been designed to enhance cholinergic function by increasing the concentration of acetylcholine at cholinergic synapses through reversible inhibition of its hydrolysis by acetylcholinesterase .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Chloro-1,2,3,4-tetrahydroacridin-9-amine include a molecular weight of 232.71. More detailed information about its physical and chemical properties can be found in databases like PubChem .科学的研究の応用

Alzheimer’s Disease Treatment

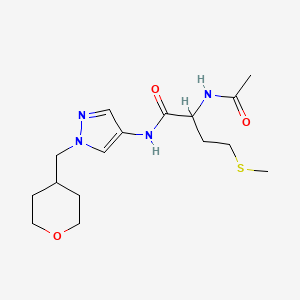

This compound has been used in the design and synthesis of novel tetrahydroacridin hybrids with sulfur-inserted linkers as potential multitarget agents for Alzheimer’s Disease . The hybrids were designed by combining tacrine with pyrimidone compound using the cysteamine or cystamine group as the connector . The optimal compound exhibited potent dual inhibition against acetylcholinesterase (AChE) and glycogen synthase kinase 3 β (GSK-3 β) .

Anti-Inflammatory and Analgesic Activities

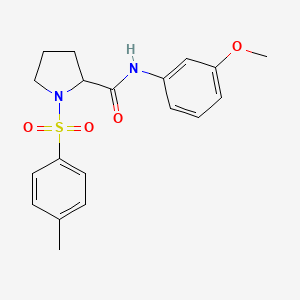

Some derivatives of this compound have shown anti-inflammatory and analgesic activities . These derivatives have a lower ulcerogenic index compared to indomethacin and celecoxib .

3. Bioactivity through Interaction with Amino-Acid Residue This compound can interact with the amino-acid residue on its surface by interacting with the 1,2,4-triazolo[4,3-a]pyridine ring, which may be responsible for the bioactivity .

Antibacterial Activity

1,2,4-triazoles, which can be synthesized from this compound, have shown widespread potential pharmaceutical activity including antibacterial activity .

Antifungal Activity

1,2,4-triazoles, which can be synthesized from this compound, have also shown antifungal activity .

Antioxidant Activity

1,2,4-triazoles, which can be synthesized from this compound, have demonstrated antioxidant activity .

Analgesic Activity

1,2,4-triazoles, which can be synthesized from this compound, have shown analgesic activity .

Anticancer Activity

1,2,4-triazoles, which can be synthesized from this compound, have shown anticancer activities .

将来の方向性

The future directions for the research and development of 8-Chloro-1,2,3,4-tetrahydroacridin-9-amine and related compounds could involve further investigation of their potential as cholinesterase inhibitors for the treatment of Alzheimer’s disease . Additionally, these compounds could be evaluated for their potential to inhibit amyloid aggregation .

作用機序

Target of Action

The primary targets of 8-Chloro-1,2,3,4-tetrahydroacridin-9-amine, also known as Tacrine, are acetylcholinesterase (AChE) and N-methyl-D-aspartate (NMDA) receptors . AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain associated with memory and cognition. NMDA receptors are a type of glutamate receptor involved in synaptic plasticity and memory function .

Mode of Action

Tacrine acts as a reversible cholinesterase inhibitor , binding to AChE and preventing it from breaking down acetylcholine . This leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic function . Simultaneously, Tacrine acts as a subunit-dependent NMDA receptor antagonist , potentially modulating glutamatergic neurotransmission .

Biochemical Pathways

By inhibiting AChE, Tacrine increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can help alleviate the deficiency of acetylcholine observed in Alzheimer’s disease . The antagonistic action on NMDA receptors may help regulate the activity of glutamate, a neurotransmitter that can cause neurotoxicity if its levels become too high .

Result of Action

The increased acetylcholine levels resulting from AChE inhibition by Tacrine can lead to improved cognitive function, particularly in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine . The modulation of NMDA receptors could potentially have neuroprotective effects .

Action Environment

The action, efficacy, and stability of Tacrine can be influenced by various environmental factorsFor instance, certain storage conditions are recommended to maintain the stability of the compound .

特性

IUPAC Name |

8-chloro-1,2,3,4-tetrahydroacridin-9-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h3,5,7H,1-2,4,6H2,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGMGGLTJLJDFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C(=CC=C3)Cl)C(=C2C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122994-74-5 |

Source

|

| Record name | 8-Chloro-1,2,3,4-tetrahydro-9-acridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122994745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-1,2,3,4-tetrahydro-9-acridinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ2J553F8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-4-({4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2871895.png)

![6-Methyl-2-(2-(p-tolyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2871898.png)

![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B2871901.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2871903.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2871905.png)

![2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B2871910.png)

![3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2871917.png)